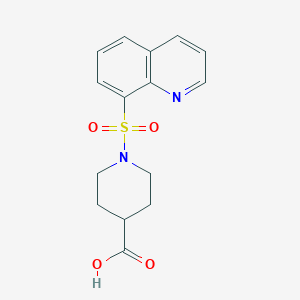
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline ring attached to a piperidine moiety, with a sulfonyl group and a carboxylic acid functional group. Its molecular formula is C13H14N2O3S, and it is characterized by its unique structural features that facilitate interactions with biological targets.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Similar compounds have shown high affinity for multiple targets, including:
- Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural analogs have demonstrated significant inhibitory effects on these enzymes, with IC50 values indicating potency in the low micromolar range .
- DNA Gyrase : Compounds within this class have been noted for their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This suggests potential antibacterial properties .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that related quinoline derivatives possess broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents. The mechanism typically involves interference with bacterial DNA replication processes.
Anticancer Properties
Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, quinoline derivatives have been tested against HepG2 cells (human liver cancer) using MTT assays, revealing significant cytotoxicity in several derivatives . The structure–activity relationship (SAR) studies highlight that modifications in the quinoline ring can enhance anticancer efficacy.
Case Studies and Research Findings
- Cholinesterase Inhibition : A study synthesized several piperidine derivatives and evaluated their AChE and BuChE inhibitory activities. The most potent compounds exhibited IC50 values below 20 μM, demonstrating the potential of piperidine-containing quinoline derivatives as dual inhibitors for Alzheimer's treatment .
- Cytotoxicity Assessment : In vitro studies conducted on various cell lines showed that certain derivatives of this compound exhibited significant cytotoxicity. The results indicated that structural variations could lead to enhanced activity against cancer cells .
- Antibacterial Testing : Compounds derived from quinoline carboxylic acids were tested against common bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC). These findings suggest that the compound may serve as a lead structure for developing new antibiotics .
Data Tables
属性
IUPAC Name |
1-quinolin-8-ylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-15(19)12-6-9-17(10-7-12)22(20,21)13-5-1-3-11-4-2-8-16-14(11)13/h1-5,8,12H,6-7,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPDGFOSOHNQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














